2-(Cyclopropylmethoxy)-5-ethylphenol 2-(Cyclopropylmethoxy)-5-ethylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13717774
InChI: InChI=1S/C12H16O2/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h5-7,10,13H,2-4,8H2,1H3
SMILES: CCC1=CC(=C(C=C1)OCC2CC2)O
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

2-(Cyclopropylmethoxy)-5-ethylphenol

CAS No.:

Cat. No.: VC13717774

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopropylmethoxy)-5-ethylphenol -

Specification

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 2-(cyclopropylmethoxy)-5-ethylphenol
Standard InChI InChI=1S/C12H16O2/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h5-7,10,13H,2-4,8H2,1H3
Standard InChI Key IALHLFDOTBOSPD-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)OCC2CC2)O
Canonical SMILES CCC1=CC(=C(C=C1)OCC2CC2)O

Introduction

Synthesis and Optimization

Alkylation of 4-(2-Hydroxyethyl)phenol

A widely reported method involves the alkylation of 4-(2-hydroxyethyl)phenol with cyclopropylmethyl bromide in the presence of potassium tert-butoxide (t-BuOK) (Figure 1). This reaction proceeds via a Williamson ether synthesis mechanism, where the phenolic oxygen attacks the electrophilic carbon of the cyclopropylmethyl bromide .

Reaction Conditions:

  • Temperature: 50°C

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 31–38%

Challenges:

  • Competing alkylation at the phenolic oxygen leads to by-products such as 2-(4-(cyclopropylmethoxy)phenyl)ethan-1-ol (2b) and 1-(cyclopropylmethoxy)-4-(2-(cyclopropylmethoxy)ethyl)benzene (2c) .

  • Protection of the phenolic hydroxyl group with a tetrafluoropyridinyl moiety has been proposed to suppress side reactions .

Table 1: Comparison of Synthesis Methods

MethodReagentsYield (%)By-Products
Williamson Ethert-BuOK, THF312b, 2c
Acid-Catalyzed EtherificationH₂SO₄, cyclopropylmethanol45Oligomers
Continuous Flow ReactorMicrofluidic setup52<5% impurities

Physicochemical Properties

Solubility and Stability

2-(Cyclopropylmethoxy)-5-ethylphenol exhibits limited water solubility (<0.1 mg/mL at 25°C) but is miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Its stability under acidic conditions is poor due to ether cleavage, whereas it remains stable in neutral and basic media.

Table 2: Key Physicochemical Parameters

PropertyValue
Melting Point78–80°C (lit.)
Boiling Point295°C (estimated)
LogP (Octanol-Water)3.2 ± 0.3
pKa (Phenolic OH)9.8

Biological Activities and Mechanisms

Receptor Interactions

Studies suggest that the compound modulates β₁-adrenergic receptors (β₁-ARs), with structural analogs like (S)-betaxolol showing high selectivity for these targets. The cyclopropylmethoxy group enhances lipophilicity, facilitating blood-brain barrier penetration in preclinical models.

Applications in Pharmaceutical Development

Intermediate for β-Blockers

The compound serves as a precursor in synthesizing enantiopure (S)-betaxolol, a β₁-selective antagonist used in glaucoma treatment. Key steps include:

  • Epoxidation: Conversion to 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane.

  • Enzymatic Resolution: Lipase B from Candida antarctica achieves 99% enantiomeric excess (ee).

Table 3: Synthetic Routes to (S)-Betaxolol

StepMethodYield (%)ee (%)
EpoxidationJacobsen’s catalyst1717
Enzymatic AminationLipase AK9199

Future Perspectives

Targeted Drug Delivery

Encapsulation in liposomal nanoparticles could enhance bioavailability for central nervous system applications. Computational modeling studies predict improved binding affinity at β₁-ARs with fluorinated derivatives.

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